1H-Perfluoropentane
Overview
Description
1H-Perfluoropentane is a useful research compound. Its molecular formula is C5HF11 and its molecular weight is 270.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
1H-Perfluoropentane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, in the context of cancer therapy, this compound encapsulated in iron oxide nanoparticles can be used to trigger ferroptosis, a form of programmed cell death. This interaction involves the inhibition of antioxidants and the production of reactive oxygen species, leading to oxidative damage and cell death . Additionally, this compound is involved in lipid metabolic reprogramming, which further sensitizes cancer cells to ferroptosis .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In cancer cells, it influences cell function by inducing ferroptosis through the production of reactive oxygen species and the inhibition of antioxidants . This process affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to trigger lipid metabolic reprogramming and oxidative stress highlights its potential in cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its encapsulation in iron oxide nanoparticles, which are then activated by localized moderate heat. This activation leads to the burst release of iron oxide, producing reactive oxygen species through the Fenton reaction . The oxidative damage caused by these reactive oxygen species, combined with the inhibition of antioxidants, induces ferroptosis in cancer cells. This mechanism underscores the compound’s potential in targeted cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy in inducing ferroptosis . Long-term studies in vitro and in vivo are essential to understand the compound’s sustained impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces ferroptosis without significant adverse effects . At higher doses, toxic effects such as oxidative stress and cellular damage may occur . Understanding the dosage threshold is critical for optimizing the compound’s therapeutic potential while minimizing toxicity .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to lipid metabolism. The compound’s interaction with enzymes such as acyl-CoA synthetase plays a crucial role in lipid metabolic reprogramming, which sensitizes cancer cells to ferroptosis . This interaction affects metabolic flux and metabolite levels, highlighting the compound’s impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s encapsulation in nanoparticles facilitates its targeted delivery to specific tissues, enhancing its therapeutic efficacy . Additionally, transporters and binding proteins may play a role in its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its encapsulation in nanoparticles and its interaction with cellular components. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects . Understanding its subcellular localization is essential for optimizing its therapeutic potential .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF11/c6-1(7)2(8,9)3(10,11)4(12,13)5(14,15)16/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFBZGUXZMEPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CF2H, C5HF11 | |
Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895160 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-61-1 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H-perfluoropentane contribute to the proposed cancer therapy strategy?
A1: this compound (1H-PFP) serves as a phase-change material within a nanoformulation designed for targeted cancer therapy. The nanoformulation, denoted as GBP@Fe3O4, encapsulates iron oxide nanoparticles (Fe3O4 NPs) and is coated with a polypeptide. Upon irradiation with an 808 nm laser, the 1H-PFP undergoes a phase transition due to localized heating. This phase transition causes the 1H-PFP to release the encapsulated Fe3O4 NPs directly within the tumor microenvironment. [] The released Fe3O4 NPs then contribute to the generation of reactive oxygen species via the Fenton reaction, ultimately leading to tumor cell death through ferroptosis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.